1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chlorophenyl group and an ethyl-methylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea typically involves the reaction of 3-chloroaniline with 2-ethyl-6-methylaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides or phosgene derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-phenylurea: Lacks the ethyl and methyl groups, leading to different chemical and biological properties.
1-(3-Bromophenyl)-3-(2-ethyl-6-methylphenyl)urea: The bromine atom can lead to different reactivity and applications.
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea:
Properties
Molecular Formula |
C16H17ClN2O |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-12-7-4-6-11(2)15(12)19-16(20)18-14-9-5-8-13(17)10-14/h4-10H,3H2,1-2H3,(H2,18,19,20) |
InChI Key |
GIMSTXSVTTYOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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